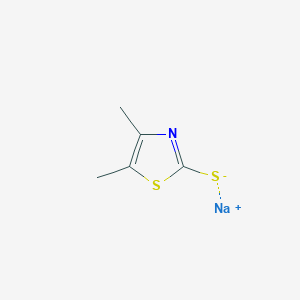

Sodium 4,5-dimethylthiazole-2-thiolate

Descripción

Contextualization of Thiazole-2-thiolates as Versatile Chemical Entities

Thiazole-2-thiolates are a subclass of thiazoles, which are heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts a range of chemical properties that make them highly versatile in scientific research and industrial applications.

The thiazole (B1198619) ring is a planar, aromatic system. chemicalbook.comnumberanalytics.com The presence of both a sulfur atom, which can donate a lone pair of electrons, and a pyridine-type nitrogen atom gives the ring a unique electronic distribution. chemicalbook.com This aromaticity contributes to the stability of the molecule. numberanalytics.com The thiazole structure is a key component in a vast number of biologically active natural and synthetic compounds, including vitamin B1 (Thiamine). chemicalbook.comnih.gov The specific arrangement of heteroatoms and carbon atoms in the ring allows for various types of chemical reactions, including electrophilic and nucleophilic substitutions, making thiazoles a versatile building block in organic synthesis. chemicalbook.comnumberanalytics.com

Thiazole derivatives are effective ligands in coordination chemistry. The nitrogen atom in the thiazole ring acts as a hard base, while the sulfur atom of the thiolate group is a soft base. nih.gov This dual character allows thiazole-2-thiolates to coordinate with a wide variety of hard and soft metal ions, forming stable metal complexes. nih.gov The ability to chelate metals makes these compounds useful in the development of catalysts, sensors, and novel materials with specific electronic or photophysical properties. nih.govtandfonline.com For instance, thiazole-containing ligands have been used to synthesize coordination polymers and complexes with transition metals like cadmium, zinc, and nickel, which exhibit properties such as solid-state photoluminescence. nih.govtandfonline.com

Overview of Key Research Areas Pertaining to Sodium 4,5-dimethylthiazole-2-thiolate

Research into this compound is situated within the broader history and ongoing development of thiazole chemistry.

The field of thiazole chemistry dates back to the late 19th century. numberanalytics.com A foundational method for synthesizing the thiazole ring, the Hantzsch thiazole synthesis, was first described by Arthur R. Hantzsch in 1887. chemicalbook.comsynarchive.com This reaction, which typically involves the condensation of an α-haloketone with a thioamide, remains one of the most widely used methods for preparing thiazole derivatives due to its simplicity and high yields. chemhelpasap.comresearchgate.net Over the decades, numerous modifications and new synthetic routes have been developed to create a vast library of thiazole compounds with diverse functionalities. researchgate.netorganic-chemistry.org The synthesis of thiazole-thiolates, a specific subset, has also evolved, providing key intermediates for various applications.

Modern research continues to explore the utility of thiazole derivatives in various high-tech fields. The 4,5-dimethylthiazole (B1345194) moiety, the core of the subject compound, is notably a part of the widely used reagent MTT (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide). nih.gov MTT is extensively used in biomedical research for colorimetric assays that measure cell viability and proliferation. nih.gov

Beyond this well-known application, research into thiazole-thiolates and their sodium salts, such as this compound, is focused on several areas:

Materials Science: The unique electronic properties of thiazole derivatives make them candidates for use in organic electronic materials. researchgate.net

Coordination Chemistry: As versatile ligands, they are used to construct metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and sensing. nih.govtandfonline.com

Synthetic Chemistry: this compound can serve as a nucleophile and a building block for constructing more complex molecules and heterocyclic systems. fabad.org.tr

The ongoing development of greener and more efficient synthetic methods, such as microwave-assisted synthesis, is also a key research focus, aiming to make the production of these valuable compounds more environmentally benign. researchgate.netnih.gov

Interactive Data Tables

Table 1: Key Synthetic Methods for Thiazole Derivatives

| Synthesis Method | Reactants | Product Type | Reference |

| Hantzsch Synthesis | α-Haloketone and Thioamide/Thiourea (B124793) | Substituted Thiazoles | chemhelpasap.com, synarchive.com |

| Cook-Heilbron Synthesis | α-Aminonitrile and Carbon Disulfide | 5-Aminothiazoles | wikipedia.org |

| Copper-Catalyzed Condensation | Oximes, Anhydrides, and KSCN | Substituted Thiazoles | organic-chemistry.org |

Table 2: Properties of the Thiazole Ring

| Property | Description | Significance |

| Structure | Five-membered ring with one sulfur and one nitrogen atom. | Forms the basis for a large class of heterocyclic compounds. chemicalbook.com |

| Aromaticity | Planar, unsaturated ring with delocalized π-electrons. | Confers significant chemical stability. chemicalbook.comnumberanalytics.com |

| Reactivity | Can undergo electrophilic and nucleophilic substitution. | Allows for versatile functionalization and synthesis of derivatives. chemicalbook.com |

| Coordination | Nitrogen (hard base) and exocyclic sulfur (soft base) can bind to metals. | Enables formation of diverse metal complexes for catalysis and materials science. nih.gov |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C5H6NNaS2 |

|---|---|

Peso molecular |

167.2 g/mol |

Nombre IUPAC |

sodium;4,5-dimethyl-1,3-thiazole-2-thiolate |

InChI |

InChI=1S/C5H7NS2.Na/c1-3-4(2)8-5(7)6-3;/h1-2H3,(H,6,7);/q;+1/p-1 |

Clave InChI |

MBQVIFRUPPOLPU-UHFFFAOYSA-M |

SMILES canónico |

CC1=C(SC(=N1)[S-])C.[Na+] |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 4,5-Dimethylthiazole-2-thiol (B54255) (H-dmtt)

The synthesis of the pivotal precursor, 4,5-dimethylthiazole-2-thiol, often denoted as H-dmtt, is foundational to accessing its sodium salt. The approaches to constructing this thiazole (B1198619) ring system can be broadly categorized into conventional and modern catalytic methods.

Conventional Synthetic Routes for Thiazole Thiol Derivatives

The most prominent and historically significant method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887. wikipedia.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.orgorgsyn.org For the synthesis of 4,5-dimethylthiazole-2-thiol, a plausible Hantzsch-type approach would involve the reaction of 3-chloro-2-butanone (B129570) with a suitable thiourea (B124793) derivative.

Another classical approach is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions. pharmaguideline.com

A summary of reactants for conventional thiazole synthesis is presented below:

| Synthesis Name | Reactant 1 | Reactant 2 | Product Type |

| Hantzsch Thiazole Synthesis | α-Haloketone | Thioamide | Substituted Thiazole |

| Cook-Heilbron Synthesis | α-Aminonitrile | Carbon Disulfide | 5-Aminothiazole |

Unconventional Approaches and Catalytic Methods for Thiazole Thiol Derivatives

In recent years, a variety of unconventional and more sustainable methods for thiazole synthesis have been developed. These often employ catalytic systems to improve efficiency and reduce harsh reaction conditions. For instance, copper-catalyzed multicomponent reactions have emerged as a powerful tool. A notable example involves the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to yield thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org

Trifluoromethanesulfonic acid (TfOH) has been utilized as a metal-free catalyst for the coupling of α-diazoketones with thioamides or thioureas to produce 2,4-disubstituted thiazole derivatives in good to excellent yields. organic-chemistry.org Furthermore, the use of a fluorous Lawesson's reagent has been reported for the thionation of N-(2-oxoalkyl)amides to generate 1,3-thiazoles. organic-chemistry.org Microwave-assisted synthesis has also been explored as a greener alternative, in some cases allowing for solvent- and catalyst-free conditions.

Preparation of Sodium 4,5-dimethylthiazole-2-thiolate

The conversion of the neutral thiol, H-dmtt, into its corresponding sodium salt is a critical step for many of its applications. This transformation is typically achieved through a deprotonation reaction.

Deprotonation Reactions and Salt Formation

The thiol group (-SH) in 4,5-dimethylthiazole-2-thiol is acidic and can be readily deprotonated by a suitable base to form the thiolate anion. The resulting sodium salt is an ionic compound with distinct properties from its protonated precursor.

The general reaction for the formation of this compound is as follows:

C₅H₇NS₂ (H-dmtt) + NaOH → Na⁺[C₅H₆NS₂]⁻ + H₂O

In this reaction, the hydroxide (B78521) ion (OH⁻) from sodium hydroxide acts as the base, abstracting the proton from the thiol group of H-dmtt. This results in the formation of the sodium thiolate salt and water. A similar principle is observed in the synthesis of potassium 4-amino-5-substituted-thiazole-2-thiolate derivatives, where potassium hydroxide is used to facilitate the formation of the potassium thiolate. tandfonline.com The preparation of sodium thiomethoxide from methanethiol (B179389) and sodium metal also illustrates a fundamental method for generating sodium thiolates. nih.gov

Optimization of Reaction Conditions for Sodium Salt Synthesis

The efficiency and purity of the resulting sodium salt depend on the optimization of several reaction parameters. Key considerations include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

For the deprotonation of a thiol, common solvents include alcohols like ethanol (B145695) or methanol, or aprotic solvents like tetrahydrofuran (B95107) (THF). The choice of solvent can influence the solubility of the reactants and products, as well as the reaction rate. The temperature is often maintained at or below room temperature to control the exothermicity of the acid-base reaction. The use of stoichiometric amounts of the base is typical, although a slight excess may be used to ensure complete deprotonation of the thiol. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the dissolution of the starting thiol.

Derivatization and Functionalization of the 4,5-Dimethylthiazole-2-thiolate Core

The 4,5-dimethylthiazole-2-thiolate anion is a versatile nucleophile, allowing for a range of derivatization and functionalization reactions. The primary sites for reaction are the sulfur and nitrogen atoms of the thiazole ring.

The nucleophilic sulfur atom of the thiolate is readily alkylated in the presence of electrophiles such as alkyl halides. This S-alkylation reaction is a common strategy to introduce a variety of functional groups onto the thiazole core. nih.gov For example, reaction with an alkyl bromide (R-Br) would yield the corresponding 2-(alkylthio)-4,5-dimethylthiazole.

Alkylation can also occur at the nitrogen atom of the thiazole ring, leading to the formation of a thiazolium salt. wikipedia.orgpharmaguideline.com This N-alkylation typically requires a stronger alkylating agent and can be influenced by the reaction conditions. The resulting thiazolium salts are of interest for their potential applications as catalysts. wikipedia.org

The reactivity of the thiolate can be summarized as follows:

| Reaction Type | Electrophile | Product |

| S-Alkylation | Alkyl Halide (R-X) | 2-(Alkylthio)-4,5-dimethylthiazole |

| N-Alkylation | Alkyl Halide (R-X) | 2-Thio-4,5-dimethyl-3-alkylthiazolium |

This targeted exploration of the synthetic methodologies and chemical reactivity of this compound underscores its significance as a chemical building block. The ability to access this compound through various synthetic routes and to further modify its structure opens avenues for its application in diverse areas of chemical research.

Chemical Modifications at the Thiolate Group

The thiolate anion of this compound is a potent nucleophile, making it amenable to a variety of chemical modifications at the sulfur atom. These reactions are fundamental in creating a diverse range of derivatives with tailored properties.

S-Alkylation: The reaction of the thiolate with alkyl halides is a common method to introduce alkyl groups onto the sulfur atom, forming 2-(alkylthio)-4,5-dimethylthiazoles. This S-alkylation proceeds via a nucleophilic substitution mechanism. The choice of the alkylating agent can vary, allowing for the introduction of a wide array of alkyl moieties.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | 2-(Alkylthio)-4,5-dimethylthiazole | S-Alkylation |

S-Acylation: Similarly, the thiolate can react with acylating agents, such as acyl chlorides or acid anhydrides, to form S-acyl derivatives. This reaction introduces an acyl group to the sulfur atom, resulting in the formation of a thioester linkage. These S-acylated products can be valuable intermediates in organic synthesis.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Halide (e.g., CH₃COCl) | S-(4,5-dimethylthiazol-2-yl) ethanethioate | S-Acylation |

Substitutions on the Thiazole Ring

The thiazole ring in this compound is an aromatic system, and as such, it can undergo substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents, namely the two methyl groups and the thiolate group.

Electrophilic Aromatic Substitution: The electron-donating nature of the methyl groups and the sulfur atom generally directs electrophiles to specific positions on the thiazole ring. Research on the nitration of 4,5-dimethylthiazole (B1345194) has shown that the reaction can lead to the formation of the 2-nitro derivative, indicating that under certain conditions, the C2 position is susceptible to electrophilic attack. mdpi.com Halogenation, another common electrophilic substitution, would also be expected to occur on the thiazole ring, likely at a position activated by the existing substituents.

| Reactant | Reagents | Product | Reaction Type |

| 4,5-Dimethylthiazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-4,5-dimethylthiazole | Nitration |

| 4,5-Dimethylthiazole-2-thiol derivative | Halogenating agent (e.g., Br₂) | Halogenated derivative | Halogenation |

Nucleophilic Aromatic Substitution: The C2 position of the thiazole ring is inherently electron-deficient due to the adjacent nitrogen and sulfur atoms, making it a potential site for nucleophilic attack. researchgate.net While direct nucleophilic substitution on an unsubstituted thiazole is challenging, the presence of a good leaving group at the C2 position would facilitate such reactions.

Coordination Chemistry of 4,5 Dimethylthiazole 2 Thiolate Ligands

Coordination Modes of the 4,5-Dimethylthiazole-2-thiolate Anion

The coordination behavior of the 4,5-dimethylthiazole-2-thiolate ligand is dictated by the electronic and steric properties of the metal center, the other ligands present in the coordination sphere, and the reaction conditions. The principal coordination modes observed are monodentate, bidentate chelation, and various bridging arrangements.

The most straightforward coordination mode for the 4,5-dimethylthiazole-2-thiolate anion is as a monodentate ligand, where it binds to a single metal center exclusively through its exocyclic sulfur atom. This type of coordination is prevalent in complexes with metal ions that have a high affinity for soft donor atoms like sulfur. In this mode, the ligand functions as a simple thiolate.

Studies on analogous mercapto-thiadiazole ligands complexed with platinum(II) have shown that coordination occurs as a κ¹S-thiolate. rsc.org In these instances, the metal-sulfur bond is the primary interaction, while the nitrogen atom of the thiazole (B1198619) ring does not participate in coordination. This leaves other functional groups on the ligand, such as the thioamide group in some analogous systems, free to participate in other interactions like hydrogen bonding, which can lead to the formation of supramolecular structures such as hydrogen-bonded dimers in the solid state. rsc.org

The 4,5-dimethylthiazole-2-thiolate anion can function as a bidentate ligand by coordinating to a metal center through both the exocyclic sulfur atom and the endocyclic nitrogen atom. This N,S-chelation results in the formation of a stable five-membered ring, a favored arrangement in coordination chemistry. nih.gov This mode of coordination is often seen with transition metals that can accommodate such a chelate structure.

Research on structurally related ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, demonstrates that bidentate coordination through sulfur and a ring nitrogen atom is a common binding motif. nih.gov In these cases, the ligand wraps around the metal ion to form a stable chelate. nih.gov Similarly, benzothiazole-based ligands have also been shown to behave as bidentate ligands in their complexes with transition metals like copper(II), nickel(II), and cobalt(II). nih.gov The formation of this chelate ring can enforce specific geometries on the resulting metal complex and enhance its thermodynamic stability compared to analogous monodentate complexes, an effect known as the chelate effect.

The thiolate sulfur atom of the 4,5-dimethylthiazole-2-thiolate ligand is well-equipped to act as a bridging atom between two or more metal centers, leading to the formation of polynuclear complexes. This bridging capability is a hallmark of thiolate ligands and gives rise to a rich variety of dinuclear and polynuclear structures.

A common bridging mode involves the sulfur atom binding to two different metal ions, forming a µ-S bridge. This has been extensively studied in dinuclear platinum(II) complexes where two platinum centers are held in close proximity by two bridging thiazol-2-thiolate ligands. nih.govnsf.gov These bridged complexes often exhibit interesting photophysical properties due to interactions between the metal centers. nih.govrsc.org For example, dinuclear platinum(II) complexes with bridging pyridine-2-thiolate (B1254107) ligands have been found to have intramolecular Pt-Pt distances as short as 2.917(2) Å. rsc.orgresearchgate.net The bridging thiolate can also facilitate the formation of heteronuclear complexes, such as those containing both platinum and silver, linked by a bridging thiol. spbu.ru

The 4,5-dimethylthiazole-2-thiol (B54255) ligand exists as a mixture of two tautomeric forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which contains a thiocarbonyl (C=S) group. This equilibrium is a critical aspect of its chemistry and directly influences its coordination behavior. ias.ac.inresearchgate.net

In the solid state and in neutral solutions, many similar heterocyclic compounds predominantly exist in the thione form. bohrium.comresearchgate.net However, upon deprotonation, the resulting anion is the thiolate, which is the form that typically coordinates to metal ions. Spectrophotometric and potentiometric studies on the analogous ligand 4-amino-3-methyl-1,2,4-Δ2-triazoline-5-thione have shown that while the thione form is present in the solid state, the thiol form is prevalent in solution. bohrium.com The coordination event itself can be seen as stabilizing the deprotonated thiol form. The stability of the thione tautomer is believed to be important for the biological and chemical activity of related compounds, as it can influence their reactivity and complexation with metal ions. ias.ac.in

Interactive Data Table: Coordination Modes

| Coordination Mode | Description | Donor Atoms | Structural Feature |

| Monodentate | Binds to a single metal center. | Exocyclic S | M-S bond |

| Bidentate Chelate | Binds to a single metal center at two points. | Exocyclic S, Endocyclic N | 5-membered chelate ring |

| Bridging | Binds to two or more metal centers. | Exocyclic S | M-(µ-S)-M' bridge |

Structural Elucidation of Metal-Thiolate Complexes

Influence of Metal Center on Complex Geometry and Coordination Number

The identity of the metal center plays a pivotal role in dictating the geometry and coordination number of complexes formed with 4,5-dimethylthiazole-2-thiolate and related ligands. Thiolates are classified as soft Lewis bases and therefore tend to form strong coordinate bonds with soft Lewis acidic metal centers. wikipedia.org However, the structural diversity of these complexes extends across a wide range of metals, including both hard and soft acids.

The coordination number and geometry are a direct consequence of the electronic configuration, size, and preferred coordination environment of the metal ion. For instance, in a series of five-coordinate thiolate-ligated complexes with the general formula [MII(SMe2N4(tren))]+ (where M = Mn, Fe, Co, Ni, Cu, Zn), the geometry varies across the transition series. nih.gov Most of the complexes adopt a tetragonally distorted trigonal bipyramidal geometry, but the nickel(II) complex is unique in forming an approximately ideal square pyramidal structure. nih.gov Similarly, studies on coordination polymers with thiazolo[5,4-d]thiazole (B1587360) dicarboxylic acid have shown that the connectivity and dimensionality of the structures vary with the size of the alkaline earth metal cation. mdpi.com

This influence is also evident in mixed-ligand systems. In a series of divalent metal coordination polymers, the choice of metal ion (Zn(II), Cu(II), or Cd(II)) resulted in vastly different and complex entangled structures, ranging from a 2-fold interpenetrated 3D framework for zinc to a 1D triple-stranded helical chain for copper. researchgate.netnih.gov The coordination environment around the metal ion is a key determinant; for example, in a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the Zn(II) atom exhibits a distorted tetrahedral geometry, coordinated by two sulfur and two nitrogen atoms from four different ligand molecules to form a zigzag chain. nih.gov In contrast, iron(III) in a complex with pyridoxal-thiosemicarbazone adopts an octahedral geometry with one ligand, two chloride ions, and a water molecule, while cobalt(II) and nickel(II) form bis-ligand octahedral complexes. mdpi.com

The following table summarizes the influence of different metal centers on the coordination geometry of complexes with related thiolate or thiazole-containing ligands.

| Metal Center | Ligand System | Coordination Geometry | Coordination Number | Reference |

|---|---|---|---|---|

| Zn(II) | 5-phenyl-1,3,4-oxadiazole-2-thiolate | Distorted Tetrahedral | 4 | nih.gov |

| Ni(II) | [SMe2N4(tren)]+ | Square Pyramidal | 5 | nih.gov |

| Mn(II), Fe(II), Co(II), Cu(II), Zn(II) | [SMe2N4(tren)]+ | Trigonal Bipyramidal | 5 | nih.gov |

| Fe(III) | Pyridoxal-thiosemicarbazone | Octahedral | 6 | mdpi.com |

| Na(I) | 4,4'-(diazenediyl)bis(5-oxo-1H-1,2,4-triazolide) | Trigonal Antiprismatic | 6 | nih.gov |

Ligand-to-Metal Ratio Effects on Complex Formation

The stoichiometry of the reactants, specifically the ligand-to-metal ratio, is a critical parameter that can significantly influence the resulting structure and nuclearity of the metal-thiolate complex. By controlling this ratio, it is possible to direct the synthesis towards mononuclear complexes, dinuclear species, or higher nuclearity clusters and coordination polymers.

In the context of silver(I)-thiolate coordination polymers, the Ag(I)/ligand ratio is known to be a factor that considerably influences the final structure of the complex. xmu.edu.cn Similarly, studies on vanadium sulfide (B99878)/thiolate chemistry have shown that the product identity can vary as a function of the vanadium-to-sulfur reaction ratio. Altering this ratio can lead to the formation of different discrete vanadium sulfido ethanedithiolato complexes.

The synthesis of thiazole-derived Schiff base complexes with various transition metals also highlights the importance of the ligand-to-metal ratio. In a typical synthesis, a 2:1 ligand-to-metal molar ratio is employed to form the desired complexes. orientjchem.org This controlled stoichiometry is essential for achieving the targeted coordination environment around the metal ion. For instance, in the reaction of a dissymmetric bis(thiosemicarbazone) ligand with nickel(II) and zinc(II) nitrates, the resulting complexes are dependent on the reaction conditions, which implicitly control the effective ligand-to-metal interactions.

Supramolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, C-H···π, π-π Stacking)

The solid-state architecture of metal-thiolate complexes is not only defined by the coordination bonds between the metal and the ligand but is also significantly influenced by a variety of non-covalent supramolecular interactions. These interactions, including hydrogen bonding, C-H···π interactions, and π-π stacking, play a crucial role in organizing the metal complexes into well-defined one-, two-, or three-dimensional networks in the crystal lattice. researchgate.netrsc.orgresearchgate.net

C-H···π Interactions: The interaction between a C-H bond and a π-system, such as an aromatic ring of the thiazole ligand, is another significant force in crystal packing. rsc.org These interactions, though weaker than classical hydrogen bonds, are ubiquitous and collectively contribute to the stability of the crystal lattice. rsc.org Analysis of crystal structures often reveals numerous short C-H···π contacts that direct the relative orientation of molecules within the crystal. rsc.org In some coordination polymers, C-H···π interactions between different parts of the ligands on adjacent chains contribute to the formation of a 3D supramolecular network. mdpi.comresearchgate.net

π-π Stacking: Aromatic and heteroaromatic rings, like the thiazole ring in the 4,5-dimethylthiazole-2-thiolate ligand, can interact through π-π stacking. researchgate.netrsc.orgnih.gov These interactions are vital in the assembly of many coordination compounds, often leading to the formation of one-dimensional columns or layered structures. researchgate.netrsc.org The strength of these interactions can be influenced by the metal coordination, which can polarize the aromatic rings. researchgate.net In certain coordination polymers, π-π stacking interactions between the aromatic rings of the ligands are the primary forces that control the interdigitation of 2D layers to form a 3D supramolecular architecture. mdpi.comresearchgate.net Theoretical studies have revealed that in some systems, the combined energy of π-stacking interactions can be more significant than that of hydrogen bonds in guiding the crystal structure. researchgate.net

The interplay of these supramolecular forces is summarized in the table below for various coordination compounds.

| Interaction Type | Description | Structural Impact | Example System | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Links polymer chains/layers, stabilizes the overall network. | Zinc(II) coordination polymers with reduced Schiff base ligands. | rsc.orgnih.gov |

| C-H···π Interactions | Interaction between a C-H bond and a π-electron system. | Directs molecular orientation, contributes to crystal packing. | Zinc coordination polymer with 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole. | rsc.orgmdpi.comresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Forms columns or layers, controls interdigitation of networks. | Group IIB coordination compounds with N-donor ligands. | researchgate.netrsc.org |

Advanced Spectroscopic and Structural Characterization of Complexes

X-ray Diffraction Techniques

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of metal complexes of 4,5-dimethylthiazole-2-thiolate. By analyzing the diffraction pattern of a single, high-quality crystal, a detailed three-dimensional model of the molecule can be constructed.

This technique is crucial for confirming the coordination mode of the 4,5-dimethylthiazole-2-thiolate ligand. The ligand typically coordinates to metal centers in a bidentate fashion, utilizing the nitrogen atom of the thiazole (B1198619) ring and the exocyclic sulfur atom from the thiolate group to form a stable chelate ring. marquette.edunih.gov For instance, in related thiazole-thiolate complexes, SC-XRD has been used to confirm the formation of distorted tetrahedral or octahedral geometries around the central metal ion. marquette.edunih.gov The analysis provides precise measurements of metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths, as well as the N-M-S "bite angle" of the chelating ligand, which is a key structural parameter. marquette.edu The structural data obtained from SC-XRD is fundamental for understanding the steric and electronic properties of the complex and is often a prerequisite for publication in scientific literature. nih.gov

While single-crystal XRD provides the exact structure of one crystal, Powder X-ray Diffraction (PXRD) is employed to verify the phase purity of the bulk, polycrystalline sample. scielo.br This technique involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern.

The experimental PXRD pattern of a newly synthesized complex is compared to a pattern simulated from the single-crystal X-ray diffraction data. A match between the experimental and simulated patterns confirms that the bulk material consists of a single, homogeneous crystalline phase and is structurally identical to the single crystal that was analyzed. scielo.brresearchgate.net Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or different crystalline phases. scielo.br Therefore, PXRD is a critical quality control step in the synthesis of coordination complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to probe the local chemical environments of specific nuclei within a molecule. For complexes of 4,5-dimethylthiazole-2-thiolate, ¹H, ¹³C, and heteronuclear NMR studies provide invaluable information about the ligand's structure and its interaction with the metal center.

¹H NMR spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. In complexes of 4,5-dimethylthiazole-2-thiolate, the key diagnostic signals are the resonances from the two methyl groups attached to the thiazole ring at the C4 and C5 positions.

Upon coordination to a metal center, the chemical shifts of these methyl protons can change compared to the free ligand. The magnitude and direction of this shift provide clues about the electronic effects of coordination. The integration of the signals confirms the number of protons, and the sharpness of the peaks gives an indication of the magnetic properties of the complex. In many diamagnetic complexes, these methyl groups appear as sharp singlet signals in the spectrum. marquette.edu

Table 1: Representative ¹H NMR Data for a Coordinated 4,5-dimethylthiazole-2-thiolate Ligand

| Group | Representative Chemical Shift (δ) [ppm] | Multiplicity |

| C4-CH₃ | 2.2 - 2.5 | Singlet |

| C5-CH₃ | 2.1 - 2.4 | Singlet |

¹³C NMR spectroscopy provides direct information about the carbon framework of the 4,5-dimethylthiazole-2-thiolate ligand. The chemical shifts of the thiazole ring carbons, particularly C2, C4, and C5, are of significant interest.

The C2 carbon, which is bonded to both the exocyclic sulfur and the ring nitrogen, typically appears at a characteristic downfield position, often in the range of 185-190 ppm in related thione structures, confirming the thionate form upon coordination. cdnsciencepub.com The C4 and C5 carbons, to which the methyl groups are attached, also show distinct resonances. Coordination to a metal ion typically induces shifts in these carbon signals, confirming the involvement of the thiazole ring in binding. cdnsciencepub.com The technique is therefore essential for verifying the integrity of the ligand's structural backbone within the complex. nih.govresearchgate.net

Table 2: Characteristic ¹³C NMR Chemical Shifts for a Coordinated 4,5-dimethylthiazole-2-thiolate Ligand

| Carbon Atom | Representative Chemical Shift (δ) [ppm] | Notes |

| C 2 (C=S) | 185 - 190 | Shift is characteristic of the thione/thiolate carbon. cdnsciencepub.com |

| C 4 | 125 - 135 | Shift is influenced by methyl substitution and coordination. cdnsciencepub.com |

| C 5 | 115 - 125 | Shift is influenced by methyl substitution and coordination. cdnsciencepub.com |

| C4-C H₃ | 10 - 15 | Typical range for methyl carbons on a heterocyclic ring. |

| C5-C H₃ | 10 - 15 | Typical range for methyl carbons on a heterocyclic ring. |

When complexes of 4,5-dimethylthiazole-2-thiolate also contain other coordinating atoms with magnetically active isotopes, heteronuclear NMR becomes a valuable tool. A common example is ³¹P NMR, which is used to study complexes that include phosphine (B1218219) co-ligands, such as triphenylphosphine (B44618) (PPh₃). marquette.edu

³¹P NMR spectroscopy is used to confirm the successful coordination of the phosphine ligand to the metal center. magritek.com The coordination of a phosphine to a metal results in a significant change in the ³¹P chemical shift compared to the free phosphine. This change, known as the "coordination shift" (Δδ = δcomplex - δligand), provides strong evidence of a metal-phosphorus bond. researchgate.net For example, in a manganese carbonyl complex containing a thiazoline-2-thiolato ligand and a triphenylphosphine ligand, the ³¹P{¹H} NMR spectrum displayed a singlet at δ 59.0, confirming the phosphine's presence in the coordination sphere. marquette.edu

Table 3: Representative ³¹P NMR Data for a Phosphine Co-ligand in a Thiazole-2-thiolate Complex

| Co-ligand | Free Ligand δ [ppm] | Coordinated Ligand δ [ppm] | Coordination Shift (Δδ) [ppm] |

| Triphenylphosphine (PPh₃) | ~ -5 | ~ 15 - 60 | ~ 20 - 65 |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the structural features of molecules, including the identification of functional groups and the nature of metal-ligand bonds in coordination complexes.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule and provides insights into the coordination environment of metal complexes. In the context of complexes containing the 4,5-dimethylthiazole-2-thiolate ligand, FTIR spectra reveal characteristic absorption bands that are sensitive to the ligand's structure and its interaction with a metal center.

The analysis of the FTIR spectra of thiazole derivatives and their metal complexes allows for the identification of key vibrational modes. The C=N stretching vibration in the thiazole ring is a significant diagnostic peak. nih.govnih.gov For instance, in a series of copper(II) complexes with thiazole-based ligands, the ν(C=N) stretching vibration appears in the region of 1600–1620 cm⁻¹. nih.gov A shift in the position of this band upon complexation is indicative of the involvement of the thiazole nitrogen atom in coordination to the metal ion. nih.gov

Another crucial vibration is the C-S stretching mode within the thiazole ring. This band is typically observed in the range of 910–925 cm⁻¹ for free thiazole-based ligands. nih.gov Changes in the frequency of this vibration upon complex formation can suggest the participation of the sulfur atom in the coordination sphere. nih.gov

The formation of metal-ligand bonds, specifically metal-sulfur (M-S) bonds, can be directly observed in the far-infrared region of the spectrum. The metal-sulfur stretching frequencies, ν(M-S), for transition metal complexes typically lie in the range of 298–205 cm⁻¹. rsc.org The exact frequency can vary depending on the coordination number and the electronic configuration of the metal. rsc.org For some Group IIb metals, the ν(M-S) has been observed at even lower frequencies, around 170 cm⁻¹. rsc.org The presence of a band around 649 cm⁻¹ has also been attributed to a Zn-S bond in a metal sulfide (B99878) complex. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for Thiazole Derivatives and their Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance | References |

| ν(C=N) | 1600 - 1620 | Identification of thiazole ring; shifts upon coordination. | nih.govnih.gov |

| ν(C-S) | 910 - 925 | Identification of thiazole ring; shifts upon coordination. | nih.gov |

| ν(M-S) | 205 - 298 | Direct evidence of metal-sulfur bond formation. | rsc.org |

This table provides a summary of key FTIR absorption bands and their assignments for thiazole-containing compounds and their metal complexes.

In addition to these primary vibrations, other bands corresponding to C-H and N-H stretching and bending vibrations can also be identified, further confirming the structure of the complexes. nih.govnih.gov

The Raman spectrum of liquid thiazole shows a close correspondence in frequencies and relative intensities to its spectrum in a CCl₄ solution in the 400–1500 cm⁻¹ region. rsc.org Computational studies, such as those using the B3LYP/6-311++G(d,p) level of theory, have been employed to assign the Raman and Surface-Enhanced Raman Scattering (SERS) bands of thiazole. rsc.org

For 4,5-dimethylthiazol-2-amine hydrochloride, a related compound, FT-Raman spectra have been recorded, indicating the applicability of this technique for characterizing such molecules. nih.gov The interpretation of Raman spectra of thiazole derivatives often involves identifying characteristic ring vibrations and the influence of substituents and metal coordination on these modes.

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic structure and transitions within a molecule, which are crucial for understanding its optical and photophysical properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study electronic transitions between different energy levels within a molecule. The absorption spectrum of a compound is characteristic of its electronic structure. For thiazole and its derivatives, the UV-Vis spectra typically show intense absorption bands corresponding to π → π* and n → π* transitions.

The VUV absorption spectrum of thiazole exhibits intense bands near 5.4, 6.0, 7-7.8, 8.2-8.8, 9.2-10.1, and 10.2-11.0 eV. researchgate.net The lower energy transitions are generally associated with the HOMO-LUMO energy gap in the conjugated π-system. rsc.org The substitution of a thiophene (B33073) unit with a thiazole unit in donor-acceptor conjugated materials has been shown to lower both the HOMO and LUMO energy levels while maintaining a similar energy bandgap. rsc.org

In complexes of thiazole derivatives, the electronic transitions can be influenced by the metal center, leading to the appearance of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. For instance, replacing a chloride ligand with electron-rich thiolates in cycloplatinated(II) complexes can shift the lowest energy singlet and triplet excited states to ones that feature charge transfer from the thiolate to the C^N ligand. rsc.org

Table 2: Electronic Transitions in Thiazole Derivatives

| Transition Type | Typical Energy Range (eV) | Description | References |

| π → π | 5.4 - 11.0 | Transitions involving the π-electron system of the thiazole ring. | researchgate.net |

| n → π | Lower energy | Transitions involving non-bonding electrons (e.g., on sulfur or nitrogen). | |

| Charge Transfer | Variable | Transitions involving the metal and ligand orbitals in complexes. | rsc.org |

This table summarizes the types of electronic transitions observed in the UV-Vis spectra of thiazole-containing compounds.

Photoluminescence and emission spectroscopy provide insights into the excited state properties of molecules and their ability to emit light after absorbing it. Thiazole orange, a fluorescent dye, demonstrates the inherent luminescent potential of the thiazole scaffold, with an excitation peak at 514 nm and an emission peak at 533 nm. aatbio.com

The emission properties of metal complexes containing thiazole-thiolate ligands are highly dependent on the nature of the ligand and the metal center. For cycloplatinated(II) complexes, the introduction of thiolate ligands can lead to emissive states with charge transfer character from the thiolate to the cyclometalated ligand. rsc.org Some complexes exhibit phosphorescence with high quantum efficiencies in doped polymer films, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net The emission of these complexes can be tuned by modifying the ancillary ligands, and some exhibit aggregation-induced emission (AIE). researchgate.net

In some instances, the emission of thiazole-containing compounds can be quenched or enhanced by the presence of other molecules, a property that can be utilized in sensing applications. For example, the emission of thiazole orange bound to DNA can be influenced by the presence of platinum(II) and palladium(II) complexes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its ions.

For thiazole derivatives, mass spectrometry is routinely used to confirm their synthesis and structural integrity. nih.govnih.gov The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For example, in the mass spectrum of a synthesized thiazole derivative, the molecular ion was observed at m/z (%) 369 (M⁺, 23.78). nih.gov

Fragmentation analysis provides valuable structural information. The fragmentation pattern of thiazole derivatives often involves cleavage of the bonds within the thiazole ring and the substituent groups. For instance, the fragmentation of a thiazole derivative can lead to characteristic ions, such as a peak at m/z 98, which was observed as the base peak (100%) in one study. nih.gov The fragmentation pattern of a newly synthesized thiazole derivative can be used to confirm its proposed structure. nih.gov

Other Analytical Techniques

Beyond spectroscopic methods, other analytical techniques provide fundamental data regarding the composition and nature of metal complexes involving the 4,5-dimethylthiazole-2-thiolate ligand. Elemental analysis and conductivity measurements are crucial for confirming the empirical formula and understanding the electrolytic behavior of these compounds in solution.

Elemental analysis is a foundational technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a synthesized complex. This analysis is critical for verifying the empirical formula of a newly prepared compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the successful synthesis and purity of the intended complex, confirming its stoichiometry. nih.govpsu.eduresearchgate.net

In the study of thiolate-ligated complexes, elemental analysis provides definitive confirmation of the ligand-to-metal ratio. For instance, the analysis of various transition metal complexes with thiolate-containing ligands shows a strong agreement between the expected and observed elemental compositions. nih.gov

Table 1: Elemental Analysis Data for Representative Thiolate-Ligated Metal Complexes nih.gov

| Complex Formula | Element | Calculated (%) | Found (%) |

| CoC₁₁H₂₅N₄SPF₆ | C | 29.40 | 28.93 |

| H | 5.61 | 5.56 | |

| N | 12.47 | 12.49 | |

| NiC₁₁H₂₅N₄SPF₆ | C | 29.24 | 29.00 |

| H | 5.61 | 5.71 | |

| N | 12.48 | 12.63 | |

| CuC₁₁H₂₅N₄SPF₆ | C | 29.11 | 29.02 |

| H | 5.55 | 5.54 | |

| N | 12.34 | 11.97 |

This table presents data for representative thiolate complexes to illustrate the application of elemental analysis. The data confirms the composition of the synthesized compounds.

Molar conductivity measurements are a vital tool for characterizing metal complexes in solution. nih.govnih.gov This technique helps to determine whether a complex behaves as an electrolyte or a non-electrolyte in a given solvent, which is typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for these types of compounds. researchgate.net The measurement provides insight into the nature of the bonding between the metal ion and the ligands, specifically whether anions are coordinated directly to the metal center or exist as free counter-ions in the solution. researchgate.net

The magnitude of the molar conductance value indicates the number of ions present in the solution. Low conductivity values suggest that the complex is a non-electrolyte, which implies that any anions present are tightly bound within the coordination sphere of the metal ion. researchgate.net Conversely, higher molar conductivity values are indicative of ionic complexes, where anions are displaced by solvent molecules and exist freely in the solution. For example, conductivity measurements of certain complexes in the range of 15-18 ohm⁻¹ cm² mol⁻¹ signify a non-electrolytic nature. researchgate.net This information is crucial for correctly assigning the geometry and structure of the complex. psu.edunih.govnih.gov

Table 2: Interpretation of Molar Conductivity Data

| Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Electrolyte Type |

| < 50 | Non-electrolyte |

| 65 - 90 | 1:1 electrolyte |

| 130 - 170 | 1:2 electrolyte |

| 200 - 240 | 1:3 electrolyte |

This table provides a general guide for interpreting molar conductivity values for metal complexes in a DMF solvent.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the intrinsic properties of a molecule. However, specific computational studies on Sodium 4,5-dimethylthiazole-2-thiolate are not present in the accessible scientific literature. The following sections describe the types of analyses that would be conducted in such a study.

Density Functional Theory (DFT) Studies

DFT is a popular computational method that calculates the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost.

Frontier molecular orbital theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. An analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict how the molecule might interact with other chemical species. Although general principles of HOMO-LUMO analysis are well-understood, specific energy values and orbital plots for this compound are not available.

DFT calculations can predict spectroscopic parameters with a reasonable degree of accuracy. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted to help in the structural elucidation of a molecule. Such predictive studies for this compound would be invaluable for its characterization, but published data on its calculated IR and NMR spectra could not be located.

Ab Initio Methods (if applicable to advanced studies)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can provide very high accuracy for smaller systems. Advanced studies on this compound could employ these methods to refine the understanding of its electronic structure and properties. However, the application of ab initio methods to this specific compound has not been reported in the scientific literature.

Chemical Reactivity Descriptors from Computational Analysis

From the outputs of quantum chemical calculations, various chemical reactivity descriptors can be derived. These include parameters such as electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. A computational analysis of this compound would allow for the calculation of these descriptors, offering a deeper understanding of its chemical nature. Unfortunately, without the foundational DFT or ab initio calculations, these reactivity descriptors for the title compound remain uncalculated.

Global Hardness, Softness, Electronegativity, and Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through global reactivity descriptors. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific DFT calculations for this compound are not extensively published, the principles can be understood from studies on similar thiazole (B1198619) and thiolate derivatives. researchgate.netresearchgate.net

Electronegativity (χ): This index measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Hardness indicates resistance to change in electron distribution. A large HOMO-LUMO gap signifies high hardness and low reactivity. mdpi.com

Chemical Softness (S): As the inverse of hardness, softness indicates a molecule's polarizability and is a measure of its reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, indicating its propensity to act as an electrophile. researchgate.net

These parameters are crucial for predicting how the molecule will behave in a chemical reaction, with softer, less stable molecules generally being more reactive. mdpi.com For instance, a study on 1,3,4-thiadiazole (B1197879) derivatives calculated electrophilicity indices ranging from 2.76 to 3.39 eV, providing a reference for the expected reactivity of such heterocyclic systems. researchgate.net

Table 1: Representative Global Reactivity Descriptors for a Thiazole Derivative Note: This table is illustrative, based on data for a related thiadiazole derivative, as specific values for this compound are not readily available in the cited literature. The values demonstrate the type of data generated in such a study.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.26 |

| Electron Affinity (A) | 1.87 |

| Electronegativity (χ) | 3.57 |

| Electrophilicity (ω) | 3.76 |

Data derived from a study on a 1,3,4-thiadiazole derivative researchgate.net

Fukui Functions for Local Reactivity Prediction

While global descriptors provide a general overview of reactivity, Fukui functions offer a more granular, atom-level perspective. researchgate.net They are essential for predicting the specific sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net The Fukui function is calculated from the change in electron density at a specific point as the total number of electrons in the system changes. researchgate.net

For a molecule like 4,5-dimethylthiazole-2-thiolate, Fukui function analysis would likely identify the exocyclic sulfur atom of the thiolate group as a primary site for electrophilic attack due to its high electron density and nucleophilic character. Conversely, certain carbon or nitrogen atoms within the thiazole ring might be identified as potential sites for nucleophilic attack. This level of detail is invaluable for understanding reaction mechanisms and designing new synthetic pathways. nih.gov

Molecular Modeling and Simulations

Moving from static electronic structure to dynamic behavior, molecular modeling and simulations provide a window into the physical movements and interactions of this compound over time.

Molecular Dynamics Simulations for Conformational Studies or Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time, governed by a force field. youtube.com For a relatively small molecule like 4,5-dimethylthiazole-2-thiolate, MD simulations can be used to explore its conformational flexibility. More importantly, when this molecule is considered as a ligand, MD simulations can reveal the stability of its binding to a target protein. nih.gov

A typical MD simulation involves placing the ligand-protein complex in a simulated aqueous environment and observing its dynamic behavior over nanoseconds. nih.gov Analysis of the simulation can confirm whether the binding pose predicted by docking is stable, identify key intermolecular interactions (like hydrogen bonds), and reveal conformational changes in both the ligand and the target. nih.gov Studies on thiazole derivatives have successfully used MD simulations to validate docking results and confirm the stability of ligand-receptor complexes. nih.gov

Molecular Docking Studies of Binding Modes with Chemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening large libraries of compounds against a biological target. nih.gov

Thiazole derivatives have been the subject of numerous docking studies. For example, derivatives have been docked into the active sites of targets like penicillin-binding proteins to evaluate their potential as antibacterial agents. nih.gov In such a study, the 4,5-dimethylthiazole-2-thiolate moiety would be positioned within the protein's binding pocket, and its interactions with surrounding amino acid residues would be scored based on binding energy. A lower binding energy typically suggests a more favorable and stable interaction. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that are critical for the ligand's affinity.

Table 2: Example Molecular Docking Results for a Thiazoline (B8809763) Derivative Note: This table is illustrative, based on data for a dihydrothiazole derivative binding to Penicillin Binding Protein 4 (PBP4) from E. coli, as specific docking scores for this compound were not found in the provided results.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Dihydrothiazole Derivative 8 | PBP4 E. coli | -5.2 | ASN 308, SER 303 |

Data derived from a study on a 4,5-dihydrothiazole derivative nih.gov

Force Field Development and Parameterization for Thiolate Systems

The accuracy of molecular dynamics simulations hinges on the quality of the force field used. A force field is a set of equations and associated parameters that describe the potential energy of a system of particles. While standard force fields like CHARMM and AMBER are robust, they may lack accurate parameters for less common chemical groups, such as the thiolate moiety in specific heterocyclic contexts. acs.orgrsc.org

Therefore, a crucial area of research is the development and parameterization of new force field terms. This process often involves using high-level quantum mechanical (QM) calculations to derive target data, such as bond lengths, angles, and torsional energy profiles. researchgate.net These QM data are then used to fit the parameters of the classical force field. nih.gov For thiolate systems, accurately modeling the behavior of the sulfur atom and its interactions is critical. Research has focused on developing parameters for alkanethiolates on gold surfaces, a process that involves fitting bond, angle, and dihedral parameters to QM calculations to reproduce vibrational spectra and energy profiles. acs.orgresearchgate.net A similar, rigorous approach would be necessary to create highly accurate parameters for simulating systems containing this compound.

Mechanistic Studies of Chemical Reactivity and Molecular Interactions

Reaction Mechanisms Involving 4,5-Dimethylthiazole-2-thiolate

The reactivity of 4,5-dimethylthiazole-2-thiolate is a subject of interest in various chemical transformations. The lone pair of electrons on the nitrogen atom, the nucleophilic character of the thiolate, and the aromaticity of the thiazole (B1198619) ring all contribute to its diverse chemical behavior.

While specific catalytic cycles detailing the role of Sodium 4,5-dimethylthiazole-2-thiolate are not extensively documented in the literature, the known reactivity of thiazoles and thiolates allows for the postulation of their involvement in various catalytic processes. Thiazole derivatives are known to participate in catalysis, for instance, in the Stetter reaction and benzoin (B196080) condensation, where they act as catalysts. tandfonline.com The 4,5-dimethylthiazole-2-thiolate anion, with its nucleophilic sulfur, could potentially engage in catalytic cycles involving the transfer of functional groups.

One plausible catalytic role for 4,5-dimethylthiazole-2-thiolate is in biocatalysis, where a hydrazine (B178648) group can abstract a proton from a thiol, leading to the formation of a thiolate that then participates in a cyclization reaction to form thiazole products. nih.gov This suggests that the thiolate form of 4,5-dimethylthiazole-2-thiol (B54255) is a reactive intermediate in certain enzyme-catalyzed reactions.

Ligand exchange is a fundamental process in coordination chemistry, and the 4,5-dimethylthiazole-2-thiolate anion can act as a ligand for various metal centers. Thiolate-protected gold nanoclusters, for example, undergo ligand exchange reactions where the existing thiolates on the cluster surface are replaced by other thiols from the solution. nih.gov The efficiency of this exchange is influenced by factors such as the relative bond strengths and the concentration of the incoming ligand.

In the context of this compound, the thiolate can displace other ligands from a metal complex or be displaced by stronger binding ligands. The reaction generally proceeds through an associative or dissociative mechanism, depending on the metal center and the steric and electronic properties of the ligands involved. For instance, the reaction of 2-aminothiazoles with diazonium salts results in the formation of colored dyes through a diazo coupling reaction, which is a form of substitution. nih.gov Furthermore, nucleophilic substitution at the C2-position of the thiazole ring is possible, though it often requires activation of the ring or a strong nucleophile. nih.gov

A study on the reaction of thiazole with aryl iodides in the presence of a palladium/copper catalyst system demonstrated C-H arylation at the 2-position of the thiazole ring, a form of substitution reaction. nih.gov

The thiolate group of this compound is redox-active and can participate in thiol-disulfide exchange reactions. This is a common and vital process in biological systems, often mediated by enzymes, and is crucial for protein folding and redox signaling. researchgate.net The general mechanism for thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. This results in the formation of a new disulfide bond and the release of a new thiolate.

The 4,5-dimethylthiazole-2-thiolate anion can react with a disulfide (R-S-S-R) to form a mixed disulfide (4,5-dimethylthiazol-2-yl-S-S-R) and a new thiolate anion (R-S⁻). This reaction is reversible, and the position of the equilibrium is dependent on the relative reduction potentials and concentrations of the participating thiols and disulfides.

Furthermore, the thiolate can undergo oxidation to form a symmetrical disulfide, bis(4,5-dimethylthiazol-2-yl) disulfide. This oxidative self-coupling can be achieved using various oxidizing agents. acs.org The reverse reaction, the reduction of the disulfide back to the thiolate, can be accomplished using reducing agents. Electrochemical methods can also be employed to mediate thiol-disulfide exchange reactions. eurekaselect.com

| Reaction Type | Reactants | Products | Key Features |

| Thiol-Disulfide Exchange | 4,5-dimethylthiazole-2-thiolate, R-S-S-R | 4,5-dimethylthiazol-2-yl-S-S-R, R-S⁻ | Reversible; equilibrium driven by redox potentials and concentrations. |

| Oxidative Coupling | 4,5-dimethylthiazole-2-thiolate, Oxidizing Agent | bis(4,5-dimethylthiazol-2-yl) disulfide | Forms a symmetrical disulfide. |

| Reductive Cleavage | bis(4,5-dimethylthiazol-2-yl) disulfide, Reducing Agent | 4,5-dimethylthiazole-2-thiolate | Regenerates the thiolate. |

Interactions with Biomacromolecules (Purely Chemical/Structural Focus)

The interaction of small molecules with biomacromolecules is central to pharmacology and biochemistry. This compound, possessing both a heterocyclic ring and a nucleophilic thiol, has the potential to interact with proteins and other biological macromolecules through various modes.

While specific protein targets for this compound are not extensively characterized, the thiazole moiety is a common scaffold in many biologically active compounds, including protein kinase inhibitors. nih.gov Molecular docking studies of thiazole-based inhibitors with kinases like Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) kinase have revealed key interactions within the active site. nih.gov For instance, hydrogen bonding with cysteine residues (e.g., Cysteine 502 in FAK) and π-cation interactions between the thiazole ring and lysine (B10760008) residues have been observed. nih.gov

In a study of lactate (B86563) dehydrogenase (LDH) inhibitors, a thiazole carboxylate moiety was found to form a salt bridge with an arginine residue (Arg168) in the active site, which was crucial for its potency. acs.org This highlights the ability of the thiazole ring and its substituents to engage in specific, stabilizing interactions with amino acid side chains.

| Protein Target (Example from related compounds) | Interacting Residues | Type of Interaction |

| Focal Adhesion Kinase (FAK) | Cysteine 502 | Hydrogen Bonding |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Leucine 768, Glutamine 767, Cysteine 751 | Hydrogen Bonding |

| Lysine 828 | π-cation Interaction | |

| Lactate Dehydrogenase (LDH) | Arginine 168 | Salt Bridge |

The chemical nature of this compound allows for several modes of interaction with biomacromolecules.

Covalent Adduction: The nucleophilic thiolate is capable of forming covalent bonds with electrophilic sites on proteins. A common mechanism for this is the Michael addition reaction, where the thiolate attacks an α,β-unsaturated carbonyl system present in a protein, often on a modified amino acid residue. Another significant covalent interaction is the formation of disulfide bonds with cysteine residues within a protein through thiol-disulfide exchange, as discussed previously.

Non-Covalent Interactions: These interactions are crucial for the initial binding and orientation of the molecule within a protein's binding site. For the 4,5-dimethylthiazole-2-thiolate molecule, these can include:

Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the thiolate, if protonated to a thiol, could act as a hydrogen bond donor. nih.govnih.gov

π-Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The two methyl groups on the thiazole ring can participate in hydrophobic interactions with nonpolar pockets within a protein.

Sulfur-mediated Interactions: The sulfur atom in the thiazole ring can participate in non-covalent interactions, such as S···O interactions with carbonyl oxygen atoms, which have energies comparable to typical hydrogen bonds. nih.gov

Chelation: The 4,5-dimethylthiazole-2-thiolate ligand, with its nitrogen and sulfur atoms, can act as a bidentate chelating agent for metal ions. nih.gov Many proteins are metalloproteins, containing metal ions as cofactors that are essential for their structure and function. The thiolate could potentially coordinate with these metal ions, such as zinc, copper, or iron, thereby modulating the protein's activity. The ability of thiol-containing compounds to form stable chelates with metal ions is well-established. nih.gov

Influence on Enzyme Activity (mechanistic inhibition/activation)

There is currently a notable absence of published research specifically detailing the mechanistic inhibition or activation of enzymes by this compound or its corresponding thiol form, 4,5-dimethylthiazole-2-thiol. While thiazole and thiol-containing compounds are known to interact with various enzymes, often through coordination with metal centers in metalloenzymes or by forming disulfide bonds with cysteine residues, specific data for this particular compound is not available in the public domain. Consequently, no data tables detailing enzyme kinetics or inhibition constants can be provided at this time.

Investigation of Molecular Recognition Processes

Similarly, the investigation of molecular recognition processes involving this compound is not well-documented in scientific literature. Molecular recognition relies on non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces to achieve specific binding between a molecule and a target. While the thiazole ring and the thiolate group offer potential sites for such interactions, detailed studies, such as co-crystallization with target proteins or spectroscopic binding analyses, have not been reported for this compound.

Advanced Mechanistic Probes and Assays in Chemical Systems

The use of this compound as an advanced mechanistic probe or in the development of chemical assays is not described in the available scientific literature. The development of such probes typically requires a thorough understanding of the molecule's reactivity and interaction with biological systems, which appears to be an area requiring further research for this specific compound.

Applications in Advanced Materials and Catalysis

Catalysis

While direct applications of Sodium 4,5-dimethylthiazole-2-thiolate as a primary catalyst are not extensively documented, its functional groups are relevant to several catalytic processes. The thiolate group, in particular, is known to participate in important organic transformations.

In the realm of homogeneous catalysis, the development of lanthanide-based coordination polymers has shown significant promise. For instance, isostructural lanthanide coordination polymers have been effectively used as catalysts in the Strecker reaction for the synthesis of α-amino nitriles mdpi.com. These systems often rely on organic linkers to create a specific coordination environment around the metal center, influencing catalytic activity and selectivity mdpi.com. While not specifically employing 4,5-dimethylthiazole-2-thiolate, these examples highlight the potential for ligands of this type to be incorporated into new homogeneous catalytic systems.

In heterogeneous catalysis, solid-supported catalysts are often favored for their ease of separation and recyclability. The thia-Michael addition, a crucial carbon-sulfur bond-forming reaction, can be efficiently catalyzed by heterogeneous systems mdpi.com. For example, a commercially available polymeric resin, Amberlyst® A21, has been demonstrated as an effective catalyst for the addition of thiols to Michael acceptors under solvent-free conditions mdpi.com. The basic tertiary amine groups on the resin facilitate the deprotonation of the thiol to a more nucleophilic thiolate, which then attacks the Michael acceptor mdpi.com. This mechanism underscores the role of the thiolate functionality in catalysis, a key feature of the title compound.

The development of efficient systems for photocatalytic hydrogen evolution is a critical area of research for sustainable energy production. Thiazole (B1198619) and thiolate-containing compounds have been integral to the design of novel photocatalytic systems. A notable example involves a thiazolo[5,4-d]thiazole-linked covalent organic framework (COF) which acts as a photosensitizer in combination with a nickel-thiolate hexameric cluster as a co-catalyst for solar hydrogen production from water nih.govfigshare.com. This system demonstrates long-term stability and high hydrogen evolution rates, surpassing many previous systems that rely on expensive noble metals like platinum nih.govfigshare.comsemanticscholar.org. The synergy between the light-harvesting COF and the earth-abundant nickel-thiolate co-catalyst provides a pathway for designing economically viable and environmentally friendly hydrogen production technologies nih.govfigshare.com.

| Photocatalytic System | Photosensitizer | Co-catalyst | Sacrificial Electron Donor | Maximum H2 Evolution Rate (μmol h−1 g−1) | Turnover Number (TONNi) | Duration (h) |

|---|---|---|---|---|---|---|

| TpDTz COF with Nickel-Thiolate Cluster | Thiazolo[5,4-d]thiazole-linked COF (TpDTz) | Nickel-thiolate hexameric cluster | Triethanolamine (TEoA) | 941 | > 103 | 70 |

Materials Science

The 4,5-dimethylthiazole-2-thiolate ligand is a promising building block for the construction of advanced materials due to its ability to form stable complexes with a variety of metal ions.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting material. Thiol-functionalized linkers are of particular interest as the sulfur atoms can facilitate interlayer charge delocalization, leading to enhanced electrical conductivity in the MOFs researchgate.net.

While the direct incorporation of 4,5-dimethylthiazole-2-thiolate into MOFs is an area of ongoing research, related structures have been successfully employed. For instance, a two-dimensional coordination network has been synthesized using a 4,4'-dipyridyl N,N'-donor ligand with a central thiazolo[5,4-d]thiazole (B1587360) unit and zinc ions researchgate.net. This material exhibits porosity after solvent removal, allowing for the adsorption of CO2 researchgate.net. The study of multivariate MOFs, where multiple different linkers are incorporated into a single framework, has also included thiophene-containing linkers, demonstrating the versatility of sulfur-containing heterocycles in creating complex, functional materials escholarship.orgnih.govresearchgate.net.

The unique electronic structure of the thiazole-thiolate core makes it a compelling component for various optoelectronic materials.

Light-Emitting Diodes (OLEDs): Sulfur-containing heterocyclic compounds, including those with thiazole moieties, are attractive building blocks for new generations of luminescent materials for OLEDs rsc.org. The electronic properties of these materials can be tuned to achieve efficient light emission. Thiazolo[5,4-d]thiazole derivatives, for example, have been explored as components in dye-sensitized solar cells and are of interest for OLED applications due to their photophysical properties and high environmental stability researchgate.netresearchgate.net.

Photochromes and Molecular Switches: Photochromic materials reversibly change their optical properties upon irradiation with light. Thiazole-substituted bicyclic aziridine (B145994) derivatives have been shown to exhibit photochromic behavior in both solution and the solid state nih.gov. Upon UV irradiation, these molecules undergo a ring-opening reaction to a more conjugated, colored form nih.gov. This reversible switching makes them potential candidates for applications in optical data storage and smart windows nih.govresearchgate.net. Similarly, the concept of molecular switches, which can be toggled between two or more stable states by external stimuli, is being explored with complex organic molecules where thiazole-thiolate groups could play a role in modulating electronic properties nih.govnih.govacs.orgbeilstein-journals.orgresearchgate.net.

| Property | In Methanol Solution | In Solid State |

|---|---|---|

| Maximum Absorption Wavelength (λmax) of Photogenerated State | 440 nm | 618 nm |

| Relative Half-life of Photogenerated State | 1x | 2750x |

Nonlinear Optical (NLO) Materials: NLO materials are capable of altering the properties of light that passes through them and are essential for applications in photonics and optical communications. Mesoionic compounds, such as 2-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1,3-thiazole-5-thiolate, have been investigated for their NLO properties researchgate.net. These molecules can exhibit significant nonlinear absorption and refraction, which are key characteristics for applications like optical limiting and all-optical switching researchgate.net. Theoretical and experimental studies on such push-pull systems indicate their potential for large hyperpolarizabilities, a hallmark of promising NLO materials researchgate.net.

Magnetic Materials

Thiolate and azole-based ligands, including derivatives of 4,5-dimethylthiazole-2-thiolate, are instrumental in the design of coordination polymers and functionalized nanoparticles with tailored magnetic properties. The sulfur and nitrogen atoms of the thiazole ring provide effective coordination sites for metal ions, enabling the formation of extended one-, two-, or three-dimensional networks.

The magnetic behavior of these materials is highly dependent on the geometry and connectivity of the metal centers, which is dictated by the ligand structure. Research on pseudo-one-dimensional chromium thiolate coordination polymers demonstrates this principle. In these materials, the thiolate ligand bridges chromium ions, forming magnetic chains. The geometric constraints imposed by the ligand scaffold, specifically the Cr–S–Cr bond angle, determine the nature of the magnetic coupling between the metal centers. A switch from antiferromagnetic (AFM) to ferromagnetic (FM) behavior was observed by modulating the bond angle, a phenomenon consistent with the Goodenough-Kanamori-Anderson (GKA) rules for superexchange. chemrxiv.orgosti.gov

Similarly, complexes based on 1,2,4-triazole, an azole relative, form linear arrays of metal ions linked by N1-N2 bridges. Magnetic susceptibility measurements of these trinuclear complexes indicate dominant intramolecular antiferromagnetic interactions. nih.gov

Table 1: Magnetic Properties of Thiolate/Azole Coordination Polymers

| Compound Family | Metal Ion | Magnetic Behavior | Key Structural Feature |

|---|---|---|---|

| Chromium Thiolate CPs | Cr(III) | Antiferromagnetic or Ferromagnetic | Cr–S–Cr bond angle |

Gas Sorption and Separation Materials

Porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are at the forefront of gas sorption and separation technologies due to their high surface areas and tunable pore structures. nih.govmdpi.com Thiazole-containing ligands, particularly fused-ring systems like thiazolo[5,4-d]thiazole (TTz), are emerging as valuable components in the construction of these frameworks. rsc.orgmdpi.comresearchgate.net

The nitrogen and sulfur atoms within the thiazole ring can act as coordination sites for metal ions in MOFs or as reactive sites for forming linkages in COFs. These heteroatoms can also create specific interaction sites within the pores that enhance the selective adsorption of certain gases. For instance, nitrogen-rich regions in porous materials are known to improve sorption properties for CO2 and H2. rsc.org